
2-Bromo-N,N-dimethylethanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-N,N-dimethylethanamine hydrochloride is an organic compound with the molecular formula C4H11BrClN. It is a brominated amine and is commonly used as an intermediate in organic synthesis. The compound is known for its role in various chemical reactions and its applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Bromo-N,N-dimethylethanamine hydrochloride can be synthesized through the bromination of N,N-dimethylethanamine. The reaction typically involves the use of hydrobromic acid and bromine as reagents. The process is carried out under controlled conditions to ensure the selective bromination of the amine group.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale bromination reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-N,N-dimethylethanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of N,N-dimethylethanamine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide and ammonia, typically carried out in aqueous or alcoholic solutions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used under controlled temperature conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include N,N-dimethylethanolamine and N,N-dimethylaminoethylamine.
Oxidation Reactions: Major products are N,N-dimethylethanamine N-oxide.
Reduction Reactions: The primary product is N,N-dimethylethanamine.
Wissenschaftliche Forschungsanwendungen
2-Bromo-N,N-dimethylethanamine hydrochloride is widely used in scientific research due to its versatility in chemical synthesis. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as a building block for complex molecular structures.
Wirkmechanismus
The mechanism of action of 2-Bromo-N,N-dimethylethanamine hydrochloride involves the formation of reactive intermediates, such as halonium ions. These intermediates facilitate various chemical transformations, including halogen transfer and nucleophilic substitution. The compound’s reactivity is influenced by the presence of the bromine atom, which acts as a leaving group in substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-N,N-dimethylethanamine hydrochloride
- 2-Iodo-N,N-dimethylethanamine hydrochloride
- N,N-Dimethylethanamine hydrobromide
Uniqueness
2-Bromo-N,N-dimethylethanamine hydrochloride is unique due to its specific reactivity profile, which is influenced by the bromine atom. Compared to its chloro and iodo counterparts, the bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis. The compound’s ability to undergo various chemical reactions, including halogen transfer and nucleophilic substitution, highlights its importance in both research and industrial applications.
Eigenschaften
Molekularformel |
C4H11BrClN |
|---|---|
Molekulargewicht |
188.49 g/mol |
IUPAC-Name |
2-bromo-N,N-dimethylethanamine;hydrochloride |
InChI |
InChI=1S/C4H10BrN.ClH/c1-6(2)4-3-5;/h3-4H2,1-2H3;1H |
InChI-Schlüssel |
GPPJPLJOCJMMLS-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCBr.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Aminopyridin-3-yl)oxy]ethan-1-ol](/img/structure/B13075042.png)
![1-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13075047.png)

![3-(Aminomethyl)bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13075069.png)

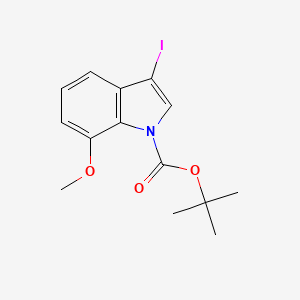
![Pyrrolo[2,3-g]indazole-7,8-dione](/img/structure/B13075086.png)
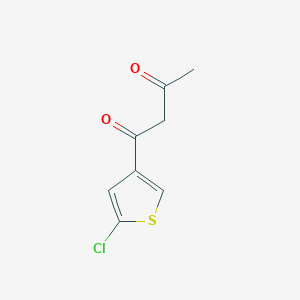
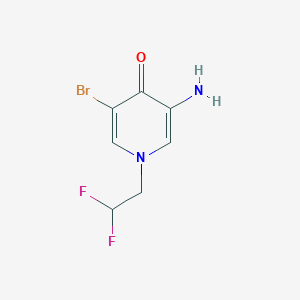
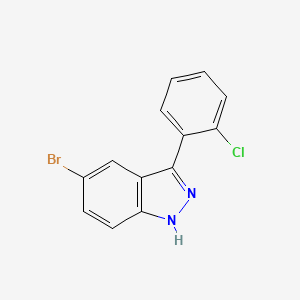

![(13S,17R)-N-[(1E)-({[3-(trifluoromethyl)phenyl]methoxy}amino)methylidene]-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide](/img/structure/B13075113.png)
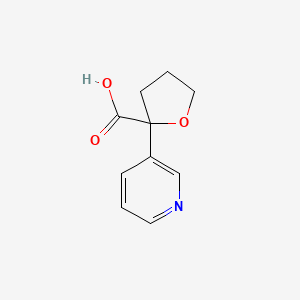
![(2E)-2-Cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B13075127.png)
